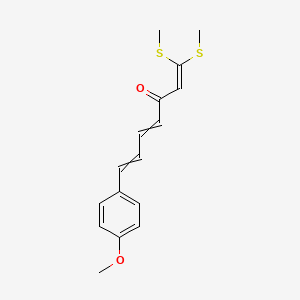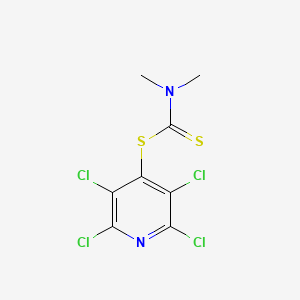
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with four chlorine atoms and an ester group derived from carbamodithioic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester typically involves the esterification of carbamodithioic acid with 2,3,5,6-tetrachloro-4-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
科学的研究の応用
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.
作用機序
The mechanism of action of carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes in microorganisms or pests, leading to their death. The exact molecular pathways involved depend on the specific application and target organism.
類似化合物との比較
Similar Compounds
Carbamodithioic acid, dimethyl-, methyl ester: Similar in structure but lacks the pyridine ring and chlorine substitutions.
Carbamodithioic acid, diethyl-, methyl ester: Contains ethyl groups instead of methyl groups, leading to different chemical properties.
1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrachloro-, dimethyl ester: Similar in having tetrachloro substitutions but differs in the core structure.
Uniqueness
Carbamodithioic acid, dimethyl-, 2,3,5,6-tetrachloro-4-pyridinyl ester is unique due to the combination of the carbamodithioic ester group with a highly substituted pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
154355-31-4 |
|---|---|
分子式 |
C8H6Cl4N2S2 |
分子量 |
336.1 g/mol |
IUPAC名 |
(2,3,5,6-tetrachloropyridin-4-yl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H6Cl4N2S2/c1-14(2)8(15)16-5-3(9)6(11)13-7(12)4(5)10/h1-2H3 |
InChIキー |
BDINIHLLICVOEI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



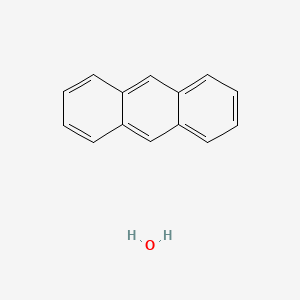
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
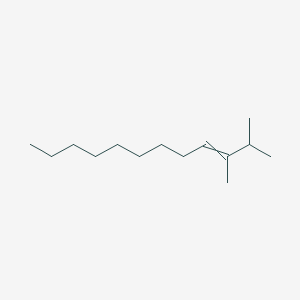
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)


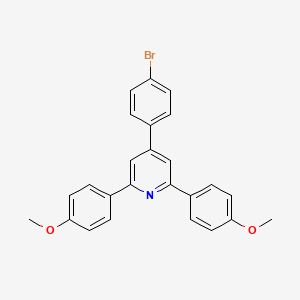

![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)



